4-tert-butyl-3-phenyl-4H-1,2,4-triazole
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Overview
Description
4-tert-Butyl-3-phenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of a tert-butyl group and a phenyl group in the structure of this compound enhances its stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-3-phenyl-4H-1,2,4-triazole typically involves the reaction of appropriate phenyl-guanidine compounds with suitable acylhydrazines. The reaction is carried out under controlled conditions, often involving heating or other specific reaction conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butyl-3-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the triazole ring or the substituents attached to it.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a wide range of substituted triazole compounds .
Scientific Research Applications
4-tert-Butyl-3-phenyl-4H-1,2,4-triazole has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-tert-butyl-3-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
- 1-tert-Butyl-3-phenyl-4-(2,4-difluorophenyl)-1,2,4-triazol-5-ylidene
- 1-tert-Butyl-3-phenyl-4-(2-trifluoromethylphenyl)-1,2,4-triazol-5-ylidene
- 1-tert-Butyl-3-phenyl-4-(4-bromophenyl)-1,2,4-triazol-5-ylidene
Comparison: 4-tert-Butyl-3-phenyl-4H-1,2,4-triazole is unique due to its specific tert-butyl and phenyl substituents, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-tert-butyl-3-phenyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-12(2,3)15-9-13-14-11(15)10-7-5-4-6-8-10/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQCUICPALGDDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NN=C1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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